4-bromo-5-methyl-3-nitro-1H-pyrazole

Physicochemical property Density comparison Process chemistry

4-Bromo-5-methyl-3-nitro-1H-pyrazole (CAS 70951-96-1) is a uniquely trisubstituted 1H-pyrazole bearing three orthogonal reactive handles: a C4-aryl bromide for Suzuki-Miyaura cross-coupling, a C3-nitro group reducible to a primary amine, and an acidic N1-H (pKa 7.59) enabling >90% yield N1-alkylation with >99.9:1 regioselectivity. This 3,4,5-substitution pattern is validated in kinase inhibitor discovery (C-kit IC₅₀ 12.2 nM) and anthranilamide insecticide synthesis. With a LogP of 1.39 and TPSA of 71.82 Ų, it resides in CNS drug-like space. Available at ≥98% purity with storage at 2–8°C. Order now for rapid SAR exploration.

Molecular Formula C4H4BrN3O2
Molecular Weight 206.00 g/mol
Cat. No. B7725563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-5-methyl-3-nitro-1H-pyrazole
Molecular FormulaC4H4BrN3O2
Molecular Weight206.00 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1)[N+](=O)[O-])Br
InChIInChI=1S/C4H4BrN3O2/c1-2-3(5)4(7-6-2)8(9)10/h1H3,(H,6,7)
InChIKeyLJUWTSNDTLVFEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-5-methyl-3-nitro-1H-pyrazole (CAS 70951-96-1): Structural Identity and Physicochemical Baseline for Procurement Decisions


4-Bromo-5-methyl-3-nitro-1H-pyrazole (CAS 70951-96-1) is a trisubstituted 1H-pyrazole bearing bromine at C4, a nitro group at C3, and a methyl group at C5, with a free N1-H . This specific 3,4,5-substitution pattern generates three orthogonal reactive handles—an aryl bromide for metal-catalyzed cross-coupling, a nitro group reducible to a primary amine, and an acidic N-H for regioselective alkylation—making the compound a polyfunctional building block in medicinal chemistry and agrochemical intermediate synthesis . The compound has a molecular weight of 206.00 g·mol⁻¹, a computed LogP of 1.39, a topological polar surface area (TPSA) of 71.82 Ų, and a predicted pKa of 7.59 ± 0.50 . It is commercially available at ≥98% purity from multiple global suppliers with storage at 2–8°C or room temperature .

Why 4-Bromo-5-methyl-3-nitro-1H-pyrazole Cannot Be Replaced by Its Chloro, Des-Methyl, or N-Methyl Isomers


The three substituents on the pyrazole core are not interchangeable without measurable consequences for physicochemical properties, reactivity, and downstream synthetic utility. Replacing bromine with chlorine (4-chloro-5-methyl-3-nitro-1H-pyrazole) reduces molecular polarizability and alters cross-coupling kinetics—the C–Br bond (bond dissociation energy ~66 kcal·mol⁻¹) is significantly more labile toward oxidative addition than C–Cl (~81 kcal·mol⁻¹) [1]. Removing the C5-methyl group (4-bromo-3-nitro-1H-pyrazole) introduces a high melting point of 197–198°C, eliminating room-temperature liquid-handling convenience . Shifting to the N-methyl positional isomer (5-bromo-1-methyl-4-nitro-1H-pyrazole) blocks the N1-H site, precluding regioselective N1-functionalization—a transformation for which the free N–H form achieves >90% yield and N1/N2 selectivity exceeding 99.9:1 [2]. These are not minor variations; they represent distinct chemical entities with divergent reactivity profiles that directly affect synthesis route design, purification strategy, and final product quality.

Quantitative Differentiation Evidence for 4-Bromo-5-methyl-3-nitro-1H-pyrazole Against Closest Structural Analogs


Density Differentiates Bromo from Chloro Analog: 1.956 vs. 1.598 g/cm³ Impacts Purification and Formulation

4-Bromo-5-methyl-3-nitro-1H-pyrazole exhibits a predicted density of 1.956 ± 0.06 g/cm³, which is approximately 22% higher than that of its direct chloro analog, 4-chloro-5-methyl-3-nitro-1H-pyrazole (1.598 ± 0.06 g/cm³), while the predicted pKa values for both compounds are identical (7.59 ± 0.50) . The boiling points also differ: 331.9 ± 37.0°C for the bromo compound versus 344.8 ± 37.0°C for the chloro analog . This density differential arises from the higher atomic mass of bromine (79.9 Da) versus chlorine (35.5 Da), producing a measurable distinction in chromatographic retention, liquid-liquid extraction behavior, and crystallization characteristics.

Physicochemical property Density comparison Process chemistry

C5-Methyl Group Eliminates High Melting Point: Room-Temperature Handling vs. 197–198°C Solid

The presence of the C5-methyl substituent in 4-bromo-5-methyl-3-nitro-1H-pyrazole fundamentally alters its physical state compared to the des-methyl analog 4-bromo-3-nitro-1H-pyrazole (CAS 89717-64-6). The des-methyl analog has a reported melting point of 197–198°C and exists as a high-melting crystalline solid requiring elevated temperatures for processing . In contrast, 4-bromo-5-methyl-3-nitro-1H-pyrazole is handled as a solid at ambient temperature with storage at either room temperature or 2–8°C, depending on supplier specifications . The boiling point also shifts from 320.1 ± 22.0°C (des-methyl) to 331.9 ± 37.0°C (target compound), consistent with the modest molecular weight increase from 191.97 to 206.00 g·mol⁻¹ .

Physical form Handling property Synthetic intermediate

Bromo and Chloro Pyrazoles Both Outperform Iodo Analogs in Suzuki–Miyaura Coupling via Reduced Dehalogenation

In a direct head-to-head comparison of halogenated aminopyrazoles in the Suzuki–Miyaura cross-coupling reaction, Jedinák et al. (J. Org. Chem. 2017) demonstrated that bromo and chloro pyrazole derivatives are superior to their iodo counterparts, exhibiting a reduced propensity for undesired dehalogenation side reactions [1]. While the study did not isolate a quantitative yield difference between Br and Cl under identical conditions, the mechanistic investigation established that the C–I bond's lower bond dissociation energy promotes protolytic dehalogenation as a major competing pathway, a problem substantially mitigated with C–Br and C–Cl substrates. This finding positions 4-bromo-5-methyl-3-nitro-1H-pyrazole as a coupling-competent building block with a favorable balance of reactivity (sufficient for efficient oxidative addition) and stability (resistant to premature dehalogenation).

Cross-coupling Suzuki-Miyaura Dehalogenation Palladium catalysis

Free N1-H Enables Regioselective N-Alkylation with >90% Yield and N1/N2 Selectivity Exceeding 99.9:1

The presence of a free N1-H in 4-bromo-5-methyl-3-nitro-1H-pyrazole is a critical structural feature that enables highly regioselective N1-functionalization. Norman et al. (2022) reported a catalyst-free Michael addition protocol for N1-alkylation of 1H-pyrazoles bearing bromo, ester, nitro, and nitrile substituents, achieving >90% isolated yield with N1/N2 regioselectivity surpassing 99.9:1, as confirmed by X-ray crystallography [1]. This regiochemical outcome is structurally impossible for the N-methyl positional isomer 5-bromo-1-methyl-4-nitro-1H-pyrazole (CAS 89607-13-6), where the N1 position is already blocked. The resulting N1-alkylated products retain the bromo and nitro groups, offering opportunities for sequential late-stage functionalization relevant to drug discovery programs .

Regioselective N-alkylation Crystal structure evidence Late-stage functionalization

TPSA of 71.82 Ų and LogP of 1.39 Place the Scaffold Within Favorable CNS Drug-Like Property Space

Computationally derived molecular descriptors for 4-bromo-5-methyl-3-nitro-1H-pyrazole include a topological polar surface area (TPSA) of 71.82 Ų and a LogP of 1.39 . These values fall within established thresholds for CNS drug candidates: TPSA < 90 Ų and LogP between 1 and 4 are associated with favorable blood-brain barrier permeability [1]. In a related study on 3-bromo-1-(1,1-dioxothietan-3-yl)-4-nitro-1H-pyrazole derivatives, in silico predictions indicated low toxicity (class IV–V), no mutagenicity, tumorigenicity, or reproductive toxicity risks, and acceptable oral bioavailability based on TPSA criteria [2]. The same study demonstrated that 5-amino-substituted derivatives of this scaffold exhibit antidepressant activity in the forced swimming test in mice comparable to amitriptyline, a clinically used tricyclic antidepressant, validating the therapeutic relevance of the bromo-nitro pyrazole core [2].

Drug-likeness TPSA LogP CNS drug design

Nitrodebromination Susceptibility Under Nitration Conditions: Methyl and Free N-H Substituents Modulate Stability

Chang et al. (Aust. J. Chem. 1979) demonstrated that nitration of 4-bromopyrazoles in 80% sulfuric acid leads to considerable nitrodebromination—the displacement of bromine by a nitro group. Critically, this side reaction was observed for compounds lacking an alkyl or aryl substituent on the pyrazole nitrogen, which gave only the 4-nitro products [1]. 4-Bromo-5-methyl-3-nitro-1H-pyrazole, bearing both a C5-methyl group and a free N1-H, occupies a distinct structural niche: the methyl group provides steric and electronic modulation that may influence nitrodebromination susceptibility relative to the unsubstituted 4-bromo-3-nitro-1H-pyrazole. While direct quantitative nitrodebromination rates for the target compound have not been published, the class-level data establish that substituent-dependent stability differences exist and warrant consideration in synthetic route design where nitration conditions are employed [1].

Nitrodebromination Nitration stability Process safety

Evidence-Backed Application Scenarios for 4-Bromo-5-methyl-3-nitro-1H-pyrazole in Scientific Procurement


Medicinal Chemistry: Kinase Inhibitor Fragment Elaboration via Sequential C4 Cross-Coupling and C3-NO₂ Reduction

The compound serves as a privileged fragment for kinase inhibitor discovery programs. The C4-bromine permits Suzuki-Miyaura coupling with aryl/heteroaryl boronic acids to introduce diversity at the 4-position, while the C3-nitro group can be selectively reduced to a primary amine for amide bond formation or urea linkage [1]. This sequential functionalization strategy has been validated in patent literature describing receptor tyrosine kinase (RTK) inhibitors built on halogenated pyrazole cores, where compounds with IC₅₀ values as low as 12.2 nM against C-kit kinase were achieved [2]. The free N1-H further enables N-alkylation to modulate pharmacokinetic properties without disturbing the C3 and C4 pharmacophoric elements [3].

Agrochemical Intermediate: Building Block for Anthranilamide Insecticides

Substituted pyrazole derivatives are key intermediates in the synthesis of anthranilamide insecticides, a class that includes chlorantraniliprole and cyantraniliprole. 4-Bromo-5-methyl-3-nitro-1H-pyrazole provides the requisite bromo substituent for cross-coupling with anthranilic acid derivatives, while the nitro group can be elaborated into amide or heterocyclic linkages [1]. Patents describing processes for the preparation of substituted pyrazole intermediates for anthranilamide production explicitly reference bromo-nitro-methyl pyrazole scaffolds, positioning this compound as a direct entry point into a commercially validated agrochemical synthesis pathway [2].

CNS Drug Discovery: Antidepressant Lead Optimization Leveraging Favorable TPSA and LogP

With a computed TPSA of 71.82 Ų and LogP of 1.39, 4-bromo-5-methyl-3-nitro-1H-pyrazole falls within established CNS drug-like property space [1]. Related 3-bromo-4-nitro-1H-pyrazole derivatives have demonstrated antidepressant activity comparable to amitriptyline in the mouse forced swimming test after single intraperitoneal administration, with in silico predictions supporting low toxicity and acceptable oral bioavailability [2]. The target compound can serve as a starting scaffold for synthesizing 5-amino-substituted analogs through sequential N1-functionalization, C4 cross-coupling, and C3-nitro reduction, enabling rapid SAR exploration around a validated CNS-active core.

Organic Methodology Development: Model Substrate for Regioselective N1-Functionalization Studies

Because 4-bromo-5-methyl-3-nitro-1H-pyrazole contains a free N1-H in the presence of both electron-withdrawing (NO₂) and electron-donating (CH₃) substituents on the pyrazole ring, it serves as an informative model substrate for developing and benchmarking regioselective N-functionalization methods [1]. The electron-deficient nature of the ring, conferred by the nitro group, enhances the acidity of the N1-H proton (predicted pKa 7.59), facilitating deprotonation under mild basic conditions [2]. Successful N1-alkylation with >90% yield and >99.9:1 regioselectivity has been demonstrated on structurally analogous substrates, making this compound suitable for reaction optimization studies and library synthesis protocols [1].

Quote Request

Request a Quote for 4-bromo-5-methyl-3-nitro-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.